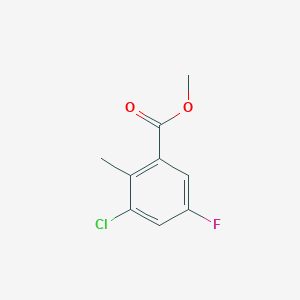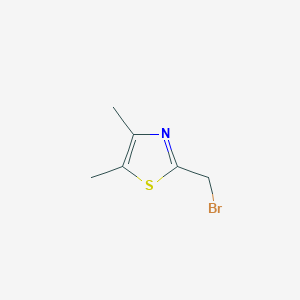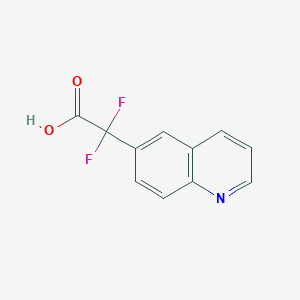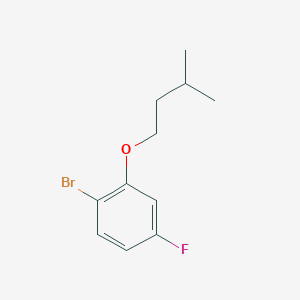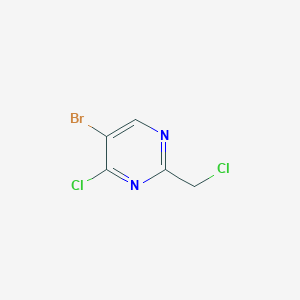
5-Bromo-4-chloro-2-(chloromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-2-(chloromethyl)pyrimidine: is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring Pyrimidines are aromatic heterocyclic compounds with nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination and chlorination of 2-chloromethyl-pyrimidine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyrimidine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of halogenated pyrimidines with biological macromolecules, such as DNA and proteins.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its halogenated structure can enhance the biological activity and stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their chemical and biological properties. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
類似化合物との比較
- 5-Bromo-2-chloro-4-methylpyrimidine
- 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)pyrimidine
Uniqueness: 5-Bromo-4-chloro-2-(chloromethyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which can significantly influence its reactivity and interactions with other molecules. The chloromethyl group at position 2 provides additional sites for chemical modification, making it a versatile intermediate for various synthetic applications.
特性
IUPAC Name |
5-bromo-4-chloro-2-(chloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBLBEOTQQUOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CCl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941376.png)
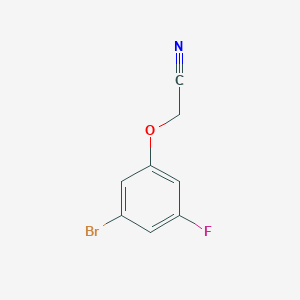
![2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941394.png)
![2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941400.png)
![2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941404.png)
![2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941413.png)
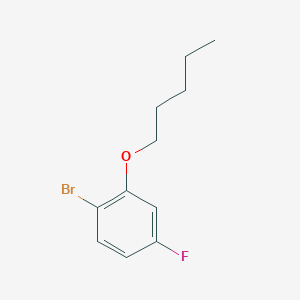
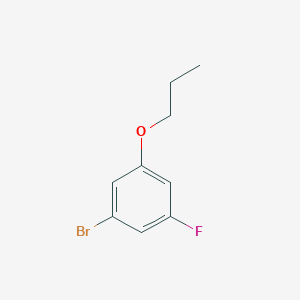

![Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-](/img/structure/B7941447.png)
